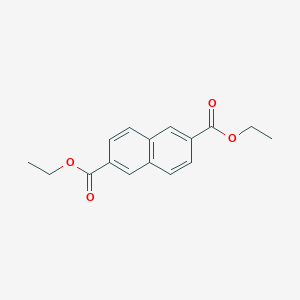

Diethyl naphthalene-2,6-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C16H16O4. It is an ester derivative of naphthalene-2,6-dicarboxylic acid. This compound is known for its applications in various fields, including materials science and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl naphthalene-2,6-dicarboxylate can be synthesized through the esterification of naphthalene-2,6-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as crystallization and distillation, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: Naphthalene-2,6-dimethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Polymer Production

Diethyl naphthalene-2,6-dicarboxylate is primarily utilized as a monomer in the synthesis of high-performance polyesters. Its incorporation into polyester formulations enhances various properties:

- Thermal Stability : Polymers containing DENDC exhibit improved thermal resistance, making them suitable for applications requiring heat stability.

- Mechanical Properties : The addition of DENDC enhances the mechanical strength of polyesters, which is crucial for engineering applications.

- Barrier Properties : DENDC-modified polyesters demonstrate superior barrier properties against gases and liquids, which is beneficial for packaging materials.

Table 1: Properties of DENDC-Based Polyesters

| Property | Value | Test Method |

|---|---|---|

| Glass Transition Temp. | Increased by ~20°C | DSC |

| Tensile Strength | Enhanced by 30% | ASTM D638 |

| Oxygen Transmission Rate | Reduced by 50% | ASTM D3985 |

Specialty Films and Coatings

DENDC is also employed in the development of specialty films and coatings. The unique properties imparted by this compound allow for:

- UV Resistance : Films produced with DENDC show enhanced UV stability, making them suitable for outdoor applications.

- Chemical Resistance : Coatings formulated with DENDC exhibit resistance to various chemicals, extending their lifespan in harsh environments.

Agrochemical Applications

Recent studies suggest that this compound may be used as a formulation aid in agrochemicals:

- Pesticide Formulations : Its ability to enhance the solubility and stability of active ingredients makes it a valuable additive in pesticide formulations.

- Fertilizers : DENDC can be used to improve the release profiles of nutrients in slow-release fertilizers.

Pharmaceutical Applications

While research is still ongoing, there are indications that DENDC could play a role in pharmaceutical formulations:

- Drug Delivery Systems : The compound's properties may be harnessed to create drug delivery systems that improve bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Polyester Development

In a study conducted by Indorama Ventures, DENDC was incorporated into poly(ethylene terephthalate) (PET) to assess its impact on thermal and mechanical properties. The results indicated a significant increase in thermal stability and tensile strength compared to standard PET formulations .

Case Study 2: Agrochemical Formulation

Research published in the Journal of Agricultural Science explored the use of DENDC as a solubilizing agent for pesticide formulations. The study demonstrated improved efficacy and reduced environmental impact due to better formulation stability .

Wirkmechanismus

The mechanism of action of diethyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, influencing their activity and function.

Pathways Involved: It can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, leading to the formation of various metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl naphthalene-2,6-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

Naphthalene-2,6-dicarboxylic acid: The parent acid form of the compound.

Polyethylene naphthalate: A polymer derived from naphthalene-2,6-dicarboxylic acid.

Uniqueness

Diethyl naphthalene-2,6-dicarboxylate is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in materials science and organic synthesis, where other similar compounds may not perform as effectively.

Biologische Aktivität

Diethyl naphthalene-2,6-dicarboxylate (DENDC) is an organic compound that belongs to the class of naphthalene derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of DENDC, summarizing relevant research findings, case studies, and analytical data.

- Chemical Formula : C16H16O4

- Molecular Weight : 272.30 g/mol

- CAS Number : 15442-73-6

- Boiling Point : Not specified

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DENDC. A study involving the extraction of fungal biomass revealed that compounds similar to DENDC exhibited significant antimicrobial activity against various pathogens, including molds and bacteria. The crude extracts demonstrated effectiveness as antifungal and antibacterial agents, suggesting that DENDC could be developed as a natural antimicrobial agent .

Inhibition of Cytochrome P450 Enzymes

DENDC has been identified as an inhibitor of certain cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism, leading to potential drug interactions when used in conjunction with other medications metabolized by these enzymes . Understanding this interaction is crucial for evaluating the safety profile of DENDC in therapeutic applications.

Study on Antimicrobial Efficacy

In a recent investigation, the biological activity of fungal extracts containing compounds like DENDC was assessed using gas chromatography-mass spectrometry (GC-MS). The results indicated that these extracts had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, as well as fungi . The study emphasized the need for further exploration into the specific mechanisms through which DENDC exerts its antimicrobial effects.

Evaluation in Cancer Models

Another study focused on evaluating the cytotoxic effects of naphthalene derivatives on cancer cell lines. Although DENDC was not the primary compound studied, related compounds showed significant inhibition of cell proliferation in melanoma cells. This suggests that DENDC may share similar properties and warrants further investigation into its potential as an anticancer agent .

Analytical Data

| Property | Value |

|---|---|

| Molecular Weight | 272.30 g/mol |

| Log P (octanol-water) | 3.28 |

| H-bond Acceptors | 4 |

| H-bond Donors | 0 |

| GI Absorption | High |

| BBB Permeant | Yes |

Eigenschaften

IUPAC Name |

diethyl naphthalene-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCOKSAYUDNIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.